Enzymatic Activity Improvement of Nearly 10,000-Fold Relative to Precursor Compound 9 in a Structure-Guided Optimization Campaign
HIV-1 protease-IN-3 (compound 14) achieved an IC50 of 0.0071 μM (71 nM) against HIV-1 protease, representing an almost 10,000-fold improvement in inhibitory activity relative to its precursor compound 9 (IC50 = 54 μM) [1]. This improvement was achieved through iterative structure-based drug design guided by co-crystal structural data [1].
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.0071 μM (71 nM) |
| Comparator Or Baseline | Compound 9 (precursor compound in same optimization series): IC50 = 54 μM |
| Quantified Difference | Approximately 7,600- to 10,000-fold improvement |
| Conditions | HIV-1 protease enzymatic assay (in vitro); recombinant enzyme |
Why This Matters
This quantified optimization trajectory provides a validated SAR anchor point, enabling researchers to use HIV-1 protease-IN-3 as a reference compound for evaluating binding efficiency gains from structure-guided design.
- [1] Kojima E, Iimuro A, Nakajima M, Kinuta H, Asada N, Sako Y, Nakata Z, Uemura K, Arita S, Miki S, Wakasa-Morimoto C, Tachibana Y. Pocket-to-Lead: Structure-Based De Novo Design of Novel Non-peptidic HIV-1 Protease Inhibitors Using the Ligand Binding Pocket as a Template. J Med Chem. 2022 Apr 28;65(8):6157-6170. View Source
